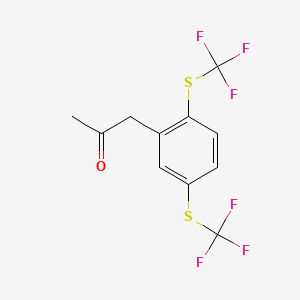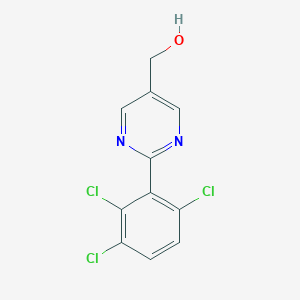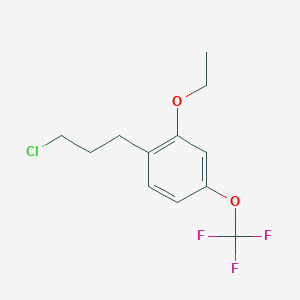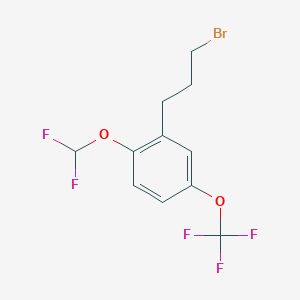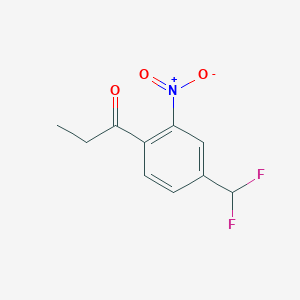
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine is a modified nucleoside derivative, specifically a fluoro-modified nucleoside. It is characterized by the presence of a benzyloxy group at the 8th position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position of the guanosine molecule . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves several steps, including the protection of functional groups, selective fluorination, and deprotection. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using suitable protecting groups to prevent unwanted reactions.
Selective Fluorination: The protected guanosine undergoes selective fluorination at the 3’ position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine.
Analyse Des Réactions Chimiques
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Research has shown that purine nucleoside analogs, including 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine, have broad antitumor activity targeting indolent lymphoid malignancies.
Mécanisme D'action
The mechanism of action of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This inhibits the synthesis of nucleic acids, leading to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine can be compared with other nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.
What sets 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine apart is its unique combination of modifications (benzyloxy, deoxy, and fluoro groups), which confer specific properties and potential advantages in research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H18FN5O5 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |
Clé InChI |
SHIMOFPIGKCDPN-NDLNZWKESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


